molecular formula C26H22N2O2 B444023 2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE

2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE

Cat. No.: B444023
M. Wt: 394.5g/mol
InChI Key: GTXBAOIDPZUHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole ring followed by the construction of the quinoline moiety. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of these heterocyclic structures . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets. The indole and quinoline moieties can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds include other indole and quinoline derivatives, such as:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Quinoline: A heterocyclic aromatic organic compound with significant medicinal properties.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE is unique due to its combined indole and quinoline structure, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C26H22N2O2

Molecular Weight

394.5g/mol

IUPAC Name

2,3-dihydroindol-1-yl-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C26H22N2O2/c1-2-30-20-10-7-9-19(16-20)24-17-22(21-11-4-5-12-23(21)27-24)26(29)28-15-14-18-8-3-6-13-25(18)28/h3-13,16-17H,2,14-15H2,1H3

InChI Key

GTXBAOIDPZUHKO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C54

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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